molecular formula C28H24N4O3 B10877901 6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B10877901
M. Wt: 464.5 g/mol
InChI Key: AKQNAQFOZWBEPA-UHFFFAOYSA-N
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Description

6-AMINO-4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(4-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(4-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(4-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of ketones or aldehydes.

    Reduction: This can convert nitro groups to amines or reduce other functional groups.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

6-AMINO-4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(4-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-AMINO-4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(4-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved might include inhibition of specific enzymes or modulation of receptor activity, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-AMINO-4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(4-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C28H24N4O3

Molecular Weight

464.5 g/mol

IUPAC Name

6-amino-4-(3-methoxy-4-phenylmethoxyphenyl)-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C28H24N4O3/c1-17-8-10-19(11-9-17)26-25-24(21(15-29)27(30)35-28(25)32-31-26)20-12-13-22(23(14-20)33-2)34-16-18-6-4-3-5-7-18/h3-14,24H,16,30H2,1-2H3,(H,31,32)

InChI Key

AKQNAQFOZWBEPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC

Origin of Product

United States

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